Acetoxy-Lysylpyridinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

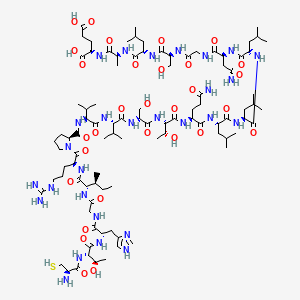

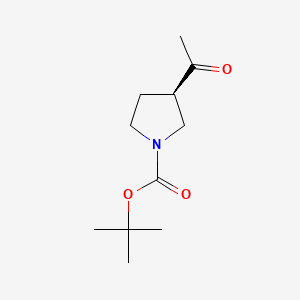

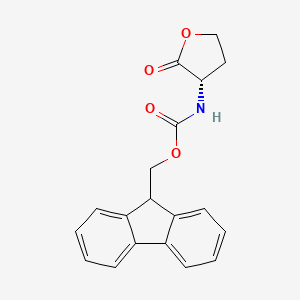

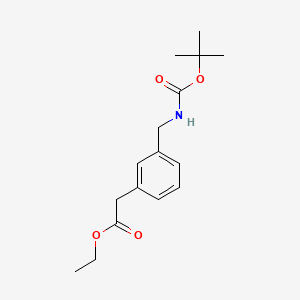

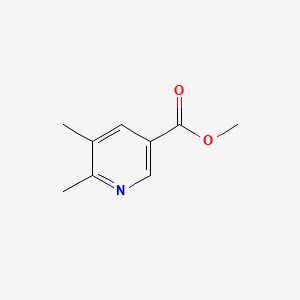

Acetoxy-Lysylpyridinoline is a compound with the molecular formula C20H30N4O9 . It is a derivative of Lysylpyridinoline, also known as Hydroxylysylpyridinoline, which is a fluorescent cross-linking compound of collagen fibers .

Molecular Structure Analysis

The molecular weight of Acetoxy-Lysylpyridinoline is 470.5 g/mol . The exact mass and monoisotopic mass are also 470.20127855 g/mol . The compound has a complexity of 687 .Physical And Chemical Properties Analysis

Acetoxy-Lysylpyridinoline has several computed properties. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 . The compound also has a Rotatable Bond Count of 14 . The Topological Polar Surface Area is 243 Ų .Aplicaciones Científicas De Investigación

Lysine Modifications in Disease and Therapy

Lysine Acetylation and Cardiovascular Diseases : Lysine acetylation, a reversible post-translational modification regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), plays a significant role in cellular signaling pathways and diseases. Research reveals a regulatory role of reversible lysine acetylation in cardiovascular diseases (CVDs), suggesting the therapeutic potential of KDAC inhibitors in treating CVDs. These findings highlight the importance of lysine modifications in the regulation of cardiac metabolism and the development of CVDs, including hypertension, vascular diseases, arrhythmia, and angiogenesis (Li, Ge, & Li, 2019).

Reversible Inhibitors of LSD1 in Cancer Therapy : The role of lysine-specific demethylase 1 (LSD1) in cancer, particularly in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML), underscores the importance of lysine modifications in oncology. The development of potent and selective reversible inhibitors of LSD1 offers a promising approach to cancer therapy, enabling novel biochemical studies to probe pathways mediated by LSD1 (Mould et al., 2015).

Metabolic Pathways and Biotechnological Applications

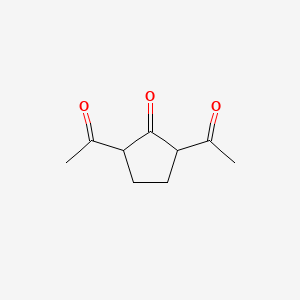

Acetoin Production and Applications : Acetoin, a compound with both hydroxyl and carbonyl functional groups, finds applications in food, cigarettes, cosmetics, detergents, chemical synthesis, and as a plant growth promoter. The production of acetoin from glycerol, demonstrating the economic viability and high conversion selectivity in the presence of metal-supported acidic catalysts, represents a promising area of biotechnological research (Mohamad, Awang, & Yunus, 2011).

Propiedades

IUPAC Name |

(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWIGZSPBRDLK-OEAJRASXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxy-Lysylpyridinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)

![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)